(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Overview
Description
“(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000004106993, ZINC000004106995 .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H18N2O4 . The molecular weight is 290.319 . The SMILES representation isCC(=O)OCC1(C)CN(N(C(C)=O)C1=O)c1ccccc1
.
Scientific Research Applications
Methanogenic Pathways and Isotopic Signatures
Research has investigated the role of acetate (specifically the methyl group) in methanogenic pathways, focusing on the stable carbon isotopic signatures of CH4, CO2, and acetate methyl in CH4 production sites. It's noted that isotopic fractionation factors vary significantly across different sites and conditions, influencing the methanogenic pathways. This is crucial for understanding biogeochemical cycles and the role of such compounds in environmental systems (Conrad, 2005).
Chemical Communication in Honeybees
In the realm of chemical ecology, studies have shown the importance of acetate compounds in chemical communication among honeybees. Compounds like isopentyl acetate and its derivatives play critical roles as alarm pheromones. Understanding these chemical signaling mechanisms is fundamental for insights into insect behavior and the functioning of complex social structures (Trhlin & Rajchard, 2018).
Neurotoxicity and Enzyme Inhibition
In neuropharmacology and toxicology, research has shed light on the role of compounds structurally related to acetate in neurotoxicity and enzyme inhibition. For instance, studies on acetaldehyde and its relationship with parkinsonism emphasize the role of enzymes like CYP450 2E1 in neurodegenerative diseases. Such insights are pivotal for understanding disease mechanisms and developing therapeutic strategies (Vaglini et al., 2013).
Drug Development and Pharmacology
In pharmaceutical research, derivatives of acetate compounds have been explored for their potential in drug development. Studies on compounds like Zaleplon shed light on the pharmacological activity, metabolism, and therapeutic applications of acetate-based drugs. This has implications for the development of new drugs with improved efficacy and safety profiles (Heydorn, 2000).
Environmental Chemistry and Biodegradation
Environmental chemistry research has highlighted the significance of acetate derivatives in the degradation of compounds like acetaminophen. Understanding the pathways, by-products, and biotoxicity of these degradation processes is crucial for environmental monitoring and developing strategies for pollution control (Qutob et al., 2022).
Mechanism of Action
Target of Action
The primary targets of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, and further studies are needed to fully understand them .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Properties
IUPAC Name |
(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)18-9-13(2)8-15(14-12(13)17)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBYAZKZKCZBGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CN(NC1=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391598 | |
Record name | MS-1922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80336-03-4 | |
Record name | MS-1922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.